molecular formula C19H16O B12660840 4-(Phenylmethyl)(1,1'-biphenyl)-2-ol CAS No. 85959-13-3

4-(Phenylmethyl)(1,1'-biphenyl)-2-ol

Cat. No.: B12660840
CAS No.: 85959-13-3
M. Wt: 260.3 g/mol
InChI Key: YQDDPPZDVUUXOW-UHFFFAOYSA-N
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Description

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is an organic compound with the chemical formula C20H18O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene . This compound is part of the biphenyl family, which consists of two connected benzene rings, and it has a hydroxyl group (-OH) attached to one of the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol typically involves the reaction of 4-bromobenzyl alcohol with biphenyl-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and yields. The purification process involves recrystallization from suitable solvents to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(Phenylmethyl)(1,1’-biphenyl)-2-one.

    Reduction: Formation of 4-(Phenylmethyl)(1,1’-biphenyl).

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure with two connected benzene rings, lacking the hydroxyl group.

    4-Methylbiphenyl: Similar structure with a methyl group instead of a hydroxyl group.

    4-Hydroxybiphenyl: Similar structure with a hydroxyl group but without the phenylmethyl substituent.

Uniqueness

4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is unique due to the presence of both a hydroxyl group and a phenylmethyl substituent. This combination allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

85959-13-3

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

5-benzyl-2-phenylphenol

InChI

InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2

InChI Key

YQDDPPZDVUUXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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